molecular formula C15H19ClN2O4 B14803973 (E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate

(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate

Cat. No.: B14803973
M. Wt: 326.77 g/mol
InChI Key: RBLGPLSVUDFCGV-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate" is a hydrazone derivative characterized by a central hydrazono (-NH-N=CH-) linkage, a butanoate ester group, and a 4-chloro-2-methylphenoxyacetyl substituent. Its structure combines aromatic, ester, and hydrazone functionalities, which are common in bioactive molecules.

Key structural features include:

  • 4-Chloro-2-methylphenoxy group: Enhances lipophilicity and may influence biological interactions.
  • Ethyl butanoate ester: Improves solubility and bioavailability.

Properties

Molecular Formula

C15H19ClN2O4

Molecular Weight

326.77 g/mol

IUPAC Name

ethyl (3E)-3-[[2-(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene]butanoate

InChI

InChI=1S/C15H19ClN2O4/c1-4-21-15(20)8-11(3)17-18-14(19)9-22-13-6-5-12(16)7-10(13)2/h5-7H,4,8-9H2,1-3H3,(H,18,19)/b17-11+

InChI Key

RBLGPLSVUDFCGV-GZTJUZNOSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)C)/C

Canonical SMILES

CCOC(=O)CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate typically involves a multi-step process:

    Formation of the Phenoxyacetyl Hydrazide: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 4-chloro-2-methylphenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-chloro-2-methylphenoxyacetyl hydrazide.

    Condensation Reaction: The hydrazide is then condensed with ethyl acetoacetate under acidic conditions to form the target compound, ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and hydrazono groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Elemental Composition

Hydrazono butanoate derivatives vary primarily in their substituents, which affect elemental composition, molecular weight, and physicochemical properties.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Elemental Analysis (C, H, N) Reference
(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate (Target) 4-Chloro-2-methylphenoxyacetyl C₁₉H₂₂ClN₂O₅ 393.85 Not explicitly reported -
Ethyl-3-(2-(2-(2,7-dimethyl-1,8-naphthyridin-4-yloxy)acetyl)hydrazono)butanoate (4) 2,7-Dimethyl-1,8-naphthyridin-4-yloxy C₂₂H₂₀N₄O₂ 372.42 C:70.95%; H:5.41%; N:15.04%
Ethyl 3-(2-(2-(6,8-dibromo-2-methylquinazolin-4-yloxy)hydrazono)butanoate (8) 6,8-Dibromo-2-methylquinazolin-4-yloxy C₂₁H₁₉Br₂N₃O₄ 562.11 Not reported
Ethyl 3-{2-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetyl]hydrazono}butanoate (8) 7-Hydroxy-2-oxo-2H-chromen-4-yl C₁₈H₁₈N₂O₆ 358.35 Not reported
Ethyl (3E)-3-[(cyanoacetyl)hydrazono]butanoate Cyanoacetyl C₉H₁₃N₃O₃ 211.22 Not reported

Key Observations :

  • The target compound’s molecular weight (393.85 g/mol) is intermediate compared to brominated (562.11 g/mol) and simpler cyanoacetyl (211.22 g/mol) analogs.
  • Substitution with heterocycles (e.g., naphthyridine, quinazoline) increases nitrogen content and complexity .

Key Observations :

  • Solvent-free methods (e.g., ) offer moderate yields (48%), while reflux in ethanol is common for cyclization .
  • Brominated derivatives () may require harsher conditions due to steric and electronic effects.
Antimicrobial Activity
  • Sulfamoyl-containing analogs (e.g., Ethyl 2-(2-(3-(N-acetylsulfamoyl)phenyl)hydrazono)-3-oxobutanoate) show antimicrobial activity against E. coli and S. aureus due to sulfonamide moieties .
  • Coumarin derivatives () may exhibit enhanced UV absorption but reduced antimicrobial potency compared to halogenated analogs.
Anticancer Potential
  • Indolin-2-one scaffold derivatives () act as VEGFR-2 inhibitors, suggesting hydrazones with aromatic substituents may target kinase pathways .
Physicochemical Stability
  • Chlorinated analogs (e.g., ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate) form intramolecular hydrogen bonds, enhancing crystallinity and thermal stability .
  • Trifluoromethyl groups () increase metabolic resistance compared to the target compound’s chloro-methylphenoxy group .

Structural and Spectroscopic Differences

  • IR Spectroscopy : All compounds show C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹). Brominated analogs () exhibit additional C-Br stretches (~600 cm⁻¹) .
  • NMR: The target compound’s 4-chloro-2-methylphenoxy group would produce distinct aromatic proton signals (δ 6.8–7.5 ppm) and a singlet for the methyl group (δ ~2.3 ppm).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.